3-(1-Aminopropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂ and a molecular weight of approximately 196.68 g/mol. This compound is characterized by the presence of a benzonitrile group attached to a propylamine moiety, making it relevant in various chemical and biological contexts. It is typically encountered as a hydrochloride salt, which enhances its solubility in water and stability in various conditions .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 3-(1-Aminopropyl)benzonitrile hydrochloride is of particular interest in pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly as a ligand for certain receptors. The compound may exhibit properties similar to other aminergic compounds, influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological functions .
Several methods exist for synthesizing 3-(1-Aminopropyl)benzonitrile hydrochloride:
These synthesis routes allow for the production of this compound in varying degrees of purity and yield.
3-(1-Aminopropyl)benzonitrile hydrochloride has several applications:
Interaction studies involving 3-(1-Aminopropyl)benzonitrile hydrochloride focus on its binding affinity to various receptors, particularly those related to neurotransmission. Research indicates that it may interact with serotonin receptors and dopamine transporters, suggesting potential implications for mood disorders and neuropharmacology . These interactions are crucial for understanding its therapeutic potential and safety profile.
3-(1-Aminopropyl)benzonitrile hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-4-(1-Aminoethyl)benzonitrile hydrochloride | 911372-78-6 | 1.00 | Different position of amino group on benzene ring |
| (R)-3-(1-Aminoethyl)benzonitrile hydrochloride | 1286693-23-9 | 0.97 | Variation in amine structure |
| (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | 1306763-29-0 | 0.90 | Contains an indene structure |
| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | 0.86 | Aminomethyl group at para position |
| 4-(1-Aminocyclopropyl)benzonitrile hydrochloride | 1369512-65-1 | 0.85 | Cyclopropyl substituent |
The uniqueness of 3-(1-Aminopropyl)benzonitrile hydrochloride lies in its specific structural configuration, which influences its biological activity and chemical reactivity compared to these similar compounds .